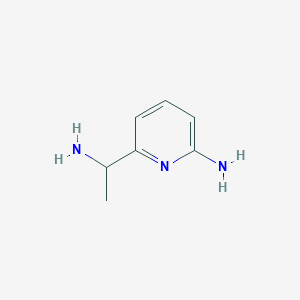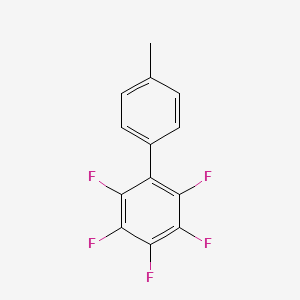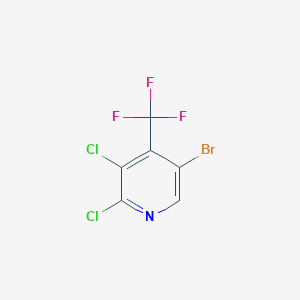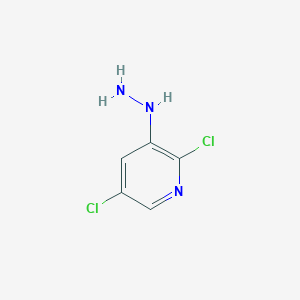![molecular formula C19H28O5 B12843335 4-[4-(1-Tert-butoxycarbonyl-1-methyl-ethoxy)-phenyl]-butyric acid methyl ester](/img/structure/B12843335.png)
4-[4-(1-Tert-butoxycarbonyl-1-methyl-ethoxy)-phenyl]-butyric acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(1-Tert-butoxycarbonyl-1-methyl-ethoxy)-phenyl]-butyric acid methyl ester is a chemical compound with the molecular formula C19H28O5. It is known for its applications in synthetic organic chemistry, particularly in the formation of esters and other derivatives. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1-Tert-butoxycarbonyl-1-methyl-ethoxy)-phenyl]-butyric acid methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound can be achieved using flow microreactor systems, which offer a more efficient, versatile, and sustainable method compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(1-Tert-butoxycarbonyl-1-methyl-ethoxy)-phenyl]-butyric acid methyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-[4-(1-Tert-butoxycarbonyl-1-methyl-ethoxy)-phenyl]-butyric acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-[4-(1-Tert-butoxycarbonyl-1-methyl-ethoxy)-phenyl]-butyric acid methyl ester involves its role as a protecting group in organic synthesis. The Boc group protects amines from unwanted reactions, allowing for selective reactions to occur at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Boc-4-piperidinecarboxylic acid methyl ester
- tert-Butyl methyl piperidine-1,4-dicarboxylate
- N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
Uniqueness
4-[4-(1-Tert-butoxycarbonyl-1-methyl-ethoxy)-phenyl]-butyric acid methyl ester is unique due to its specific structure, which includes a phenyl ring and a butyric acid ester. This structure provides distinct reactivity and properties compared to other Boc-protected compounds, making it valuable in specific synthetic applications .
Propriétés
Formule moléculaire |
C19H28O5 |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
tert-butyl 2-[4-(4-methoxy-4-oxobutyl)phenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C19H28O5/c1-18(2,3)24-17(21)19(4,5)23-15-12-10-14(11-13-15)8-7-9-16(20)22-6/h10-13H,7-9H2,1-6H3 |
Clé InChI |
RUUUAGISPZGYAK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)CCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



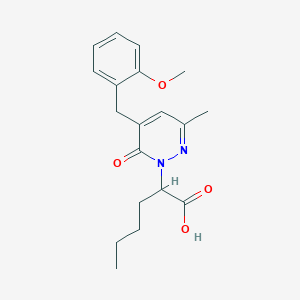
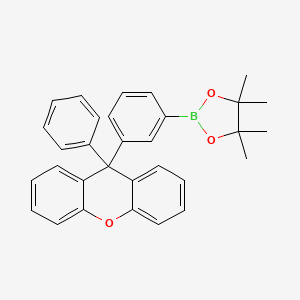
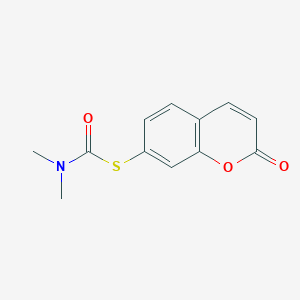
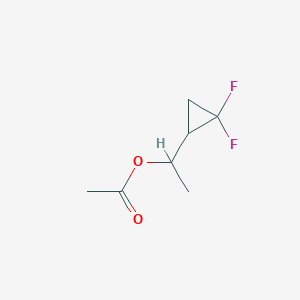
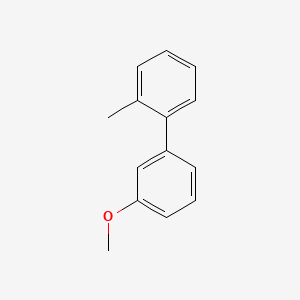
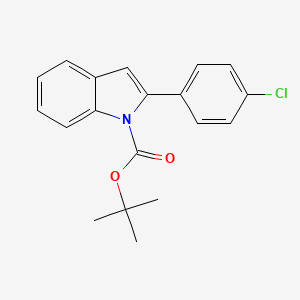
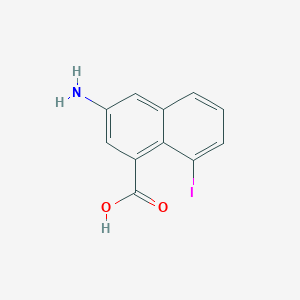
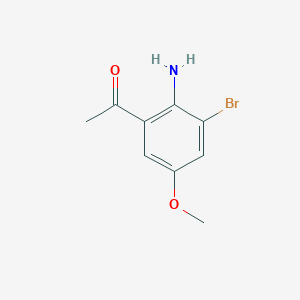
![(1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One](/img/structure/B12843295.png)
